Home > Products > Screening Compounds P33153 > 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline - 804430-58-8

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3292276
CAS Number: 804430-58-8
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through various methods. One approach involves the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core []. This reaction involves the condensation of an aromatic amine (e.g., β-phenethylamine) with an aldehyde or ketone, followed by an intramolecular cyclization.

Another method utilizes the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzaldehyde derivative with an aminoacetaldehyde diethyl acetal []. This method offers flexibility in introducing substituents at different positions of the tetrahydroisoquinoline ring.

Molecular Structure Analysis

Detailed structural information can be obtained through techniques like X-ray crystallography [, ] and nuclear magnetic resonance (NMR) spectroscopy [, ]. These methods provide insights into bond lengths, bond angles, dihedral angles, and the overall three-dimensional structure.

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can be alkylated to introduce different substituents, potentially modulating its pharmacological properties [, ].
  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to form dihydroisoquinoline derivatives [].
  • Aromatic Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups [].
Mechanism of Action

For example, some derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes [, ]. They can act as agonists, antagonists, or partial agonists, influencing serotonin signaling pathways. The specific binding mode and interactions with the receptor determine their pharmacological profile.

Applications
  • Pharmacology: 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential therapeutic effects in treating various conditions, including:
    • Central Nervous System (CNS) Disorders: They have shown promise in preclinical studies for treating anxiety, depression, and other CNS disorders by interacting with serotonin receptors [, ].
    • Cancer: Some derivatives exhibit tumor-specific cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents [].

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

    Compound Description: This compound demonstrated high binding affinity and subtype selectivity for σ2 receptors, making it a potential PET radiotracer for imaging σ2 receptor function in the central nervous system. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of additional methoxy groups and a butan-2-yl side chain differentiates the two compounds. []

(±)-8 (desmethyl analogue of (±)-7)

    Compound Description: This compound also exhibited excellent binding affinity for σ2 receptors, albeit with lower potency than its parent compound (±)-7. It also showed dependence on TMEM97 protein expression for σ2 receptor binding. []

    Relevance: Similar to (±)-7, this compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline but lacks one methoxy group compared to (±)-7. []

    Compound Description: This compound, crystallized as a pure diastereomer from a racemic mixture, adopts a cis conformation with respect to the fluorine and methine hydrogen atoms. []

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This compound serves as a precursor to novel chiral catalysts and displays a half-boat conformation in its N-containing six-membered ring. []

    Relevance: This compound and 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline (TIQ) class of compounds. While both contain a methoxyphenyl substituent, they differ in the position of the substituent and the presence of a carboxylate group in this related compound. []

(+)‐(3R)‐N‐Hydro­xy‐2‐[(S)‐ethoxy(4‐methoxy­phenyl)­phospho­ryl]‐1,2,3,4‐tetra­hydro­iso­quinoline‐3‐carbox­amide

    Compound Description: This compound represents one of two diastereomers of an aryl­phospho­namide hydro­xamate, demonstrating inhibitory activity against matrix metalloproteinases. []

Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This compound acts as a crucial starting material for synthesizing various hydantoins and thiohydantoins with potential pharmaceutical applications. []

N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

    Compound Description: These compounds are intermediates generated during the synthesis of hydantoins (Tic-H) from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a carboxylate and an aminocarbonyl group on the tetrahydroisoquinoline ring in these intermediates. []

2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H)

    Compound Description: Synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, these hydantoin derivatives exhibit a broad range of biological activities and are potentially valuable for pharmaceutical development. []

    Relevance: While structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds are synthesized from a common TIQ precursor, highlighting the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry. []

2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (thiohydantoins Tic-TH)

    Compound Description: Analogous to hydantoins Tic-H, these thiohydantoin derivatives are synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and possess diverse biological activities. []

    Relevance: Similar to hydantoins Tic-H, these thiohydantoin derivatives, while structurally diverse from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, underscore the potential of TIQ derivatives in medicinal chemistry. []

    Compound Description: These newly synthesized uracil acyclonucleosides inhibit dTMP and dGMP synthesis, potentially impacting tumor cell growth. []

    Relevance: These compounds were investigated alongside a series of 1,2,3,4-tetrahydroisoquinoline derivatives for their impact on nucleotide synthesis in tumor cells, demonstrating overlapping biological activity and potential anticancer applications. []

    Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated mixed-type inhibition of dTMP and dGMP synthesis, specifically in neurofibrosarcoma cells. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Variations in the substituents on the phenyl ring and the presence of dihydroxy groups distinguish these compounds from the main compound. []

2-Naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydrosioquinoline (THI 53)

    Compound Description: This compound exhibited anti-inflammatory properties by regulating lipopolysaccharide-induced nitric oxide production through modulation of the NF-κB and IFN-β/Tyk2/JAK2-STAT-1 pathways. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a naphthylethyl group and dihydroxy substitutions differentiates this compound. []

Imidazo[1,2‐a]pyridine‐isoquinoline hybrids (8 a–8 x)

    Compound Description: This series of compounds displayed potent anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB231) by inhibiting the tyrosine kinase EGFR. []

    Relevance: These compounds represent a hybrid structure incorporating both imidazo[1,2-a]pyridine and isoquinoline moieties. While structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, the inclusion of the isoquinoline element highlights its potential as a building block for developing bioactive molecules. []

    Compound Description: These specific imidazo[1,2-a]pyridine-isoquinoline hybrids demonstrated higher anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug erlotinib, particularly through potent EGFR inhibition. []

    Relevance: Similar to other imidazo[1,2-a]pyridine-isoquinoline hybrids, these compounds highlight the isoquinoline moiety's utility in constructing bioactive molecules, even though their structures differ significantly from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. []

    Compound Description: These radiolabeled aryloxazole derivatives, designed for positron emission tomography (PET) imaging of P-glycoprotein (P-gp), exhibited varying interactions with P-gp, ranging from substrate to inhibitor. []

    Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a 2-(methoxyphenyl)oxazol-4-ylmethyl substituent and varying halogenated ethyl groups differentiates these compounds. []

4-Phenyl-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This class of compounds, including optically active derivatives, has been studied for their absolute configuration at the C-4 position using ORD/CD spectroscopy and X-ray analysis. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence and stereochemistry of a phenyl group at the 4-position distinguishes this group from the main compound. []

(S)-N-p-bromobenzoyl-4-p-methoxyphenyl-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This specific compound was crucial in determining the absolute configuration of 4-phenyl-1,2,3,4-tetrahydroisoquinolines through X-ray analysis. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline but contains additional substituents like p-bromobenzoyl and p-methoxyphenyl groups, which aid in its structural analysis. []

9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones

    Compound Description: This series of compounds exhibited high affinity for 5-HT1A and 5-HT2A receptors and demonstrated in vivo activity as 5-HT1A antagonists and 5-HT2A antagonists. []

    Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds share a similar research context, focusing on their interactions with serotonin receptors and potential applications in treating CNS disorders. []

1,2,3,4-tetrahydro-beta-carbolin-1-ones containing 1-(o-methoxyphenyl)piperazine (1-3b)

    Compound Description: This specific group within the 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones displayed a pharmacological profile of 5-HT1A postsynaptic antagonists and 5-HT2A antagonists. []

    Relevance: Similar to the broader group of 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones, these compounds highlight the exploration of diverse chemical structures, including 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, in the search for novel therapeutics targeting serotonin receptors. []

Compound with 1,2,3,4-tetrahydroisoquinoline (2a)

    Compound Description: This compound, belonging to the 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones, specifically acted as a pure 5-HT1A postsynaptic antagonist. []

    Relevance: This compound, by containing the 1,2,3,4-tetrahydroisoquinoline moiety, directly relates to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It demonstrates the importance of this specific structural element in conferring affinity for serotonin receptors and modulating their activity. []

Chiral 1,2,3,4-tetrahydroisoquinoline-derived β-amino alcohols

    Compound Description: Synthesized using Ru-catalyzed asymmetric transfer hydrogenation, these compounds were evaluated for their potential as chiral ligands in asymmetric reactions. []

    Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline and showcase the use of this scaffold in developing chiral catalysts for asymmetric synthesis. []

N‐(9‐{2‐[(4‐{2‐[3‐(5‐chlorofuran‐2‐yl)‐4‐phenylisoxazol‐5‐yl]acetamido}butyl)carbamoyl]phenyl‐6‐(ethylamino)‐2,7‐dimethyl‐3H‐xanthen‐3‐ylidene}ethanaminium chloride] (compound 8)

    Compound Description: This compound exhibited selective COX-1 inhibitory activity but also interacted with P-glycoprotein. []

    Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, this compound was investigated alongside a 1,2,3,4-tetrahydroisoquinoline derivative for COX inhibition and P-gp interaction, highlighting the exploration of diverse chemical structures for similar biological targets. []

2‐[3,4‐bis(4‐methoxyphenyl)isoxazol‐5‐yl]‐1‐[6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2‐(1H)‐yl]ethanone (compound 17)

    Compound Description: This compound demonstrated potent and selective COX-2 inhibitory activity and interacted with P-glycoprotein. []

    Relevance: This compound contains the 1,2,3,4-tetrahydroisoquinoline moiety, linking it directly to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a dimethoxy-substituted tetrahydroisoquinoline ring and a bis(methoxyphenyl)isoxazolyl substituent distinguishes this compound. []

    Compound Description: This series of compounds was explored as potential serotonin 5-HT1A and 5-HT7 receptor ligands. []

    Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds were designed with similar aims of targeting serotonin receptors, showcasing the ongoing research for novel CNS-active compounds. []

1‐(2‐methoxyphenyl)piperazine (o‐OMe‐PhP) derivatives

    Compound Description: Within the LCAP derivatives, these compounds generally showed higher affinity for 5-HT1A receptors compared to their THIQ (tetrahydroisoquinoline) counterparts. []

    Relevance: Though structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds, by incorporating a methoxyphenylpiperazine moiety, exemplify the exploration of different structural motifs to achieve specific interactions with serotonin receptors. []

1,2,3,4‐tetrahydroisoquinoline (THIQ) derivatives

    Compound Description: Within the LCAP derivatives, these compounds generally displayed lower affinity for 5-HT1A receptors compared to their o-OMe-PhP counterparts. []

    Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The variations in the linker and substituents on the tetrahydroisoquinoline ring in these derivatives provide insights into the structure-activity relationship for 5-HT1A and 5-HT7 receptor binding. []

1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)-naphthalen-2-ol (THIQNOL)

    Compound Description: This compound acts as a chiral ligand in asymmetric diethylzinc additions to aldehydes, and modifications at different positions influence its effectiveness. []

    Compound Description: This series of hydantoin derivatives was synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. []

    Relevance: Though structurally diverse from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, the inclusion of 1,2,3,4-tetrahydroisoquinoline as a potential substituent in this series highlights its recognition as a pharmacologically relevant scaffold, particularly in the context of serotonin receptor interactions. []

1,2,3,4‐Tetrahydroisoquinoline derivatives (24 in total)

    Compound Description: This diverse set of 1,2,3,4-tetrahydroisoquinoline derivatives was investigated for their potential DNase I inhibitory properties. []

    Relevance: This broad group directly relates to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline by sharing the core 1,2,3,4-tetrahydroisoquinoline structure. This emphasizes the wide-ranging applications of this scaffold in medicinal chemistry, particularly for enzyme inhibition. []

1‐(6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl)propan‐2‐one (2)

    Compound Description: This specific 1,2,3,4-tetrahydroisoquinoline derivative emerged as the most potent DNase I inhibitor (IC50 = 134.35 ± 11.38 μM) among the tested compounds. []

    Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of dimethoxy groups and a propan-2-one substituent distinguishes this potent DNase I inhibitor. []

    Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives displayed notable DNase I inhibitory activity with IC50 values below 200 μM. []

    Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the relevance of this scaffold in enzyme inhibition. Substitutions like fluorophenyl, phenylethanone, and cyclohexanone groups differentiate these compounds. []

7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their activity as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. []

    Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, illustrating the continued exploration of this scaffold in medicinal chemistry, specifically targeting nuclear receptors. []

    Compound Description: Within the series of 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives, this compound exhibited potent PPARγ agonist and antagonist activities, along with favorable pharmacokinetic properties in rats. []

Compound 1

    Compound Description: This compound served as a reference for comparing the PPARγ agonist and antagonist activities of the newly synthesized 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives. []

    Relevance: Although its specific structure is not detailed, its comparison with compound 26v suggests that it likely shares the core 1,2,3,4-tetrahydroisoquinoline scaffold with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, further highlighting the exploration of this structure in PPARγ modulation. []

    Compound Description: This series of compounds was designed based on the P-gp modulators elacridar and tariquidar, aiming to develop multidrug resistance reversers. These compounds displayed potent and selective activity against P-gp. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Substitutions such as dimethoxy groups and a phenethyl group, along with variations in the amide or ester side chain, differentiate these compounds. []

(+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b)

    Compound Description: This compound showed high affinity for the muscarinic M3 receptor and demonstrated bladder selectivity over salivary secretion, making it a potential therapeutic agent for overactive bladder with reduced side effects. []

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

    Compound Description: This series of novel aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives show promise as signal transduction inhibitors in cancer treatment by targeting EGFR and HER2. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of an aminoacetylenic side chain at the 2-position differentiates these compounds and contributes to their anticancer properties. []

(3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

    Compound Description: This compound represents a lead compound in a series of tetrahydroisoquinoline κ opioid receptor antagonists. It demonstrates high potency and selectivity for the κ opioid receptor and potential for clinical development. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxy group at the 7-position, a carboxamide substituent at the 3-position, and a complex alkyl chain at the nitrogen atom distinguishes this potent κ opioid receptor antagonist. []

    Compound Description: This analog of PDTic exhibited exceptionally high potency (Ke = 0.37 nM) and selectivity for the κ opioid receptor, making it a promising candidate for further development as a therapeutic agent for various CNS disorders. []

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a methyl substituent on the piperidine ring distinguishes it from PDTic, further optimizing its interaction with the κ opioid receptor. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

    Compound Description: This compound, an endogenous compound with anti-dopaminergic activity, has been studied for its neuroprotective effects against rotenone-induced dopaminergic neurodegeneration in the extrapyramidal structures. []

    Relevance: Both 1MeTIQ and 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline are 1,2,3,4-tetrahydroisoquinoline derivatives. The key difference is the presence of a methyl group at the 1-position in 1MeTIQ. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (C37H31NO3)

    Compound Description: This compound has been synthesized and characterized using various techniques, including X-ray diffraction and DFT studies. It also exhibited moderate antibacterial activity against eight different bacterial pathogens. []

14C-Labeled 1,2,3,4-tetrahydroisoquinoline (TIQ)

    Compound Description: This radiolabeled version of 1,2,3,4-tetrahydroisoquinoline has been used to study the compound's metabolism and tissue distribution, providing insights into its potential role in Parkinson's disease. []

    Relevance: This compound is the unsubstituted parent structure of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the importance of understanding the basic scaffold's behavior in biological systems. []

4-hydroxy-TIQ and 4-hydroxy-1MeTIQ

    Compound Description: These compounds are hydroxylated metabolites of TIQ and 1MeTIQ, respectively, identified in the metabolic studies of these compounds. []

    Relevance: These metabolites, by possessing the core 1,2,3,4-tetrahydroisoquinoline structure, relate to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, offering insights into the potential metabolic pathways of similar compounds in vivo. []

N-methylated metabolites, 2-methyl-TIQ and 2-methyl-1MeTIQ

    Compound Description: These N-methylated compounds were identified as minor metabolites of TIQ and 1MeTIQ in metabolic studies. []

    Relevance: While less prevalent than the hydroxylated metabolites, these compounds, containing the 1,2,3,4-tetrahydroisoquinoline moiety, provide further insight into the metabolic fate of compounds similar to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. []

Isoquinoline

    Compound Description: This compound was found as a minor metabolite of TIQ in metabolic studies. []

    Relevance: Although lacking the saturated heterocyclic ring, isoquinoline represents a structural component of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, suggesting possible metabolic pathways involving the cleavage of the tetrahydroisoquinoline ring. []

1-methyl-3,4-dihydroisoquinoline

    Compound Description: This compound was identified as a minor metabolite of 1MeTIQ in metabolic studies. []

    Relevance: This metabolite, closely resembling the structure of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, points towards potential metabolic pathways involving oxidation of the tetrahydroisoquinoline ring in similar compounds. []

R- and S-1MeTIQ enantiomers

    Compound Description: These enantiomers were studied for their proportions in mammalian tissues and foods, revealing the predominance of the S-enantiomer. []

    Relevance: These enantiomers, being stereoisomers of 1MeTIQ, hold relevance to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, as they demonstrate the significance of stereochemistry in the biological activity and distribution of chiral tetrahydroisoquinoline derivatives. []

Properties

CAS Number

804430-58-8

Product Name

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3

InChI Key

QCYWJYAVCVORST-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.